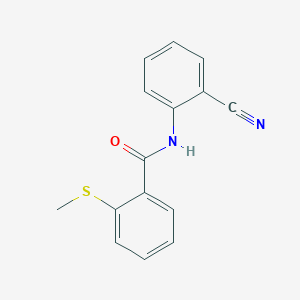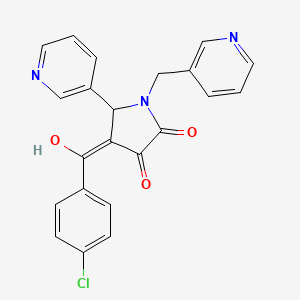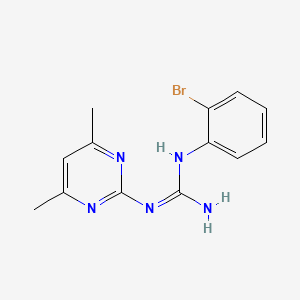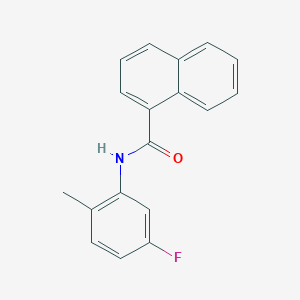![molecular formula C11H15BrO2 B5330683 2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B5330683.png)
2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid, also known as norbornene-2-carboxylic acid, is a bicyclic organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid has been widely used in scientific research due to its unique properties. It has been used as a precursor for the synthesis of various compounds such as norbornene-based polymers, which have potential applications in drug delivery, tissue engineering, and other biomedical fields. It has also been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Mécanisme D'action
The mechanism of action of 2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid is not well understood. However, it is believed to act as a Michael acceptor, reacting with various nucleophiles such as thiols and amines. This reactivity has been exploited in the synthesis of various compounds, including polymers and pharmaceuticals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid have not been extensively studied. However, it has been reported to exhibit cytotoxicity towards various cancer cell lines, indicating potential applications in cancer therapy. It has also been shown to exhibit antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid is its high reactivity towards various nucleophiles, making it a versatile building block for the synthesis of various compounds. However, its cytotoxicity and potential health hazards should be taken into consideration when handling the compound in the laboratory.
Orientations Futures
There are several future directions for the research and development of 2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid. One potential direction is the synthesis of novel polymers and materials using this compound as a building block. Another direction is the development of new pharmaceuticals and agrochemicals using this compound as a precursor. Further studies on the mechanism of action and cytotoxicity of this compound are also needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid involves the reaction of norbornene with bromine in the presence of a catalyst such as aluminum bromide. The resulting product is then treated with sodium hydroxide to obtain the desired carboxylic acid. This synthesis method has been extensively studied and optimized, resulting in high yields and purity of the compound.
Propriétés
IUPAC Name |
(2E)-2-(bromomethylidene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-10(2)7-3-4-11(5-7,9(13)14)8(10)6-12/h6-7H,3-5H2,1-2H3,(H,13,14)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUSDPSEVZZPPA-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=CBr)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2CCC(C2)(/C1=C/Br)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide](/img/structure/B5330602.png)
![2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5330610.png)
![2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5330618.png)

![7-(1H-pyrazol-3-ylcarbonyl)-N-(pyridin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5330657.png)


![4-[2-(4-morpholinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5330668.png)
![3-chloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5330676.png)

![5-(2,8-diazaspiro[4.5]dec-3-ylcarbonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B5330707.png)
![2-[4-(1H-tetrazol-1-yl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5330712.png)

![1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5330725.png)